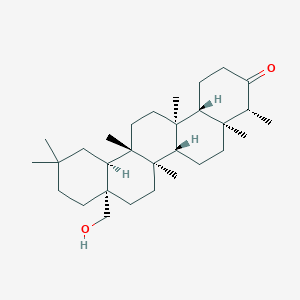
Canophyllol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canophyllol is a natural product found in Hippocratea volubilis, Celastrus vulcanicola, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Properties
Canophyllol has been studied for its diverse biological activities, including:
- Anti-diabetic Activity : Research indicates that this compound enhances glucose tolerance and normalizes insulin secretion in type 2 diabetic models. It activates AMP-activated protein kinase (AMPK) and regulates peroxisome proliferator-activated receptor gamma (PPARγ), contributing to improved lipid metabolism and reduction of hyperglycemia .
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities, which are beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies have shown that it can modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
- Antimicrobial Activity : this compound displays antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various pathogens has been documented in several studies .
Anti-diabetic Activity Study
A study investigating the anti-diabetic effects of this compound on type 2 diabetic mice revealed that it significantly improved glucose tolerance and lipid profiles. The mechanism was linked to the activation of AMPK pathways, indicating its potential as a therapeutic agent for diabetes management .
Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted its potential use in developing natural antimicrobial therapies .
Anti-inflammatory Properties
In vitro studies showed that this compound reduced the expression of inflammatory markers in human cell lines. This suggests its utility in treating chronic inflammatory conditions such as arthritis .
Summary Table of Applications
Propriétés
Numéro CAS |
14440-41-6 |
|---|---|
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(4R,4aS,6aS,6aS,6bR,8aS,12aS,14aS,14bS)-8a-(hydroxymethyl)-4,4a,6a,6b,11,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one |
InChI |
InChI=1S/C30H50O2/c1-20-21(32)8-9-22-26(20,4)11-10-23-27(22,5)13-14-29(7)24-18-25(2,3)12-16-30(24,19-31)17-15-28(23,29)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1 |
Clé InChI |
YPWQSKQSNNTXOL-TWWFCBCGSA-N |
SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
SMILES isomérique |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C)C |
SMILES canonique |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















